molecular formula C16H19ClN2O B5184854 [1-[2-(Dimethylamino)ethyl]pyridin-1-ium-4-yl]-phenylmethanone;chloride

[1-[2-(Dimethylamino)ethyl]pyridin-1-ium-4-yl]-phenylmethanone;chloride

Cat. No.: B5184854
M. Wt: 290.79 g/mol
InChI Key: BEKMUPQVWYBETL-UHFFFAOYSA-M
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Description

[1-[2-(Dimethylamino)ethyl]pyridin-1-ium-4-yl]-phenylmethanone;chloride: is a complex organic compound with a unique structure that combines a pyridinium ion with a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-(Dimethylamino)ethyl]pyridin-1-ium-4-yl]-phenylmethanone;chloride typically involves a multi-step process. The initial step often includes the formation of the pyridinium ion through the reaction of pyridine with an alkylating agent. This is followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution. The final step involves the attachment of the phenylmethanone group, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[1-[2-(Dimethylamino)ethyl]pyridin-1-ium-4-yl]-phenylmethanone;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quaternary ammonium cations.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Quaternary ammonium cations.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

[1-[2-(Dimethylamino)ethyl]pyridin-1-ium-4-yl]-phenylmethanone;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-[2-(Dimethylamino)ethyl]pyridin-1-ium-4-yl]-phenylmethanone;chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[2-(Dimethylamino)ethyl]pyridin-1-ium-4-yl]-phenylmethanone;chloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

[1-[2-(dimethylamino)ethyl]pyridin-1-ium-4-yl]-phenylmethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2O.ClH/c1-17(2)12-13-18-10-8-15(9-11-18)16(19)14-6-4-3-5-7-14;/h3-11H,12-13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKMUPQVWYBETL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC[N+]1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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